3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one
Description
3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound featuring multiple functional groups, including hydroxyl, carbonyl, and heterocyclic rings
Properties
Molecular Formula |
C19H15N3O5 |
|---|---|
Molecular Weight |
365.3 g/mol |
IUPAC Name |
4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(5-methyl-1,2-oxazol-3-yl)-2-pyridin-3-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C19H15N3O5/c1-10-5-6-13(26-10)17(23)15-16(12-4-3-7-20-9-12)22(19(25)18(15)24)14-8-11(2)27-21-14/h3-9,16,24H,1-2H3 |
InChI Key |
VMVIVFPBHRLGBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CN=CC=C3)C4=NOC(=C4)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrole Ring: Starting with a suitable pyridine derivative, the pyrrole ring can be constructed through a cyclization reaction involving an appropriate dicarbonyl compound.
Introduction of the Furan and Oxazole Rings: The furan and oxazole rings can be introduced through condensation reactions with corresponding aldehydes or ketones.
Hydroxylation and Carbonylation: The hydroxyl and carbonyl groups are introduced via selective oxidation and acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening for reaction conditions, and continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The heterocyclic rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Reagents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted heterocycles.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one exhibit antimicrobial properties. For example, derivatives containing furan and oxazole rings have shown effectiveness against various bacterial strains. The mechanism of action often involves the inhibition of specific enzymes or disruption of bacterial cell walls .
Anticancer Properties
Studies have suggested that this compound may possess anticancer activities. It has been evaluated for its ability to inhibit cancer cell proliferation in vitro. The presence of the pyridine and oxazole moieties is thought to enhance its interaction with DNA or other cellular targets, leading to apoptosis in cancer cells .
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. For instance, it has shown activity against the endoribonuclease toxin MazF from Escherichia coli, which is crucial for bacterial survival and virulence. The inhibition constant (EC50) values indicate significant binding affinity, suggesting its potential as a lead compound for developing antibacterial agents .
Synthetic Methodologies
The synthesis of 3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one typically involves several key steps:
- Formation of the Pyrrole Ring : Initiated from a suitable pyridine derivative through cyclization with a dicarbonyl compound.
- Introduction of Furan and Oxazole Rings : Achieved via condensation reactions using corresponding aldehydes or ketones.
- Hydroxylation and Carbonylation : Selective oxidation and acylation reactions introduce hydroxyl and carbonyl groups into the structure .
Case Studies
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids. The heterocyclic rings might facilitate binding to active sites, while the functional groups could participate in hydrogen bonding or hydrophobic interactions, modulating the activity of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one
- 3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-thione
Uniqueness
The uniqueness of 3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable subject for further research.
Biological Activity
The compound 3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to synthesize available research findings regarding its biological properties, including antitumor activity, enzyme inhibition, and receptor interactions.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 424.4 g/mol. The structure includes a pyrrolone core, furan moiety, and oxazole ring, which are known to contribute to various biological activities.
Antitumor Activity
Research indicates that similar compounds within the same structural family exhibit significant antitumor properties. For instance, derivatives of pyrrolones have shown efficacy against various cancer cell lines. In a study involving the synthesis of related compounds, it was noted that modifications in the molecular structure could enhance antitumor activity against L1210 leukemia cells .
Enzyme Inhibition
The compound has been evaluated for its potential as an inhibitor of specific enzymes. Notably, it has been tested against endoribonuclease toxins such as MazF. The binding affinity data suggest that the compound exhibits moderate inhibitory effects with an EC50 value greater than . This indicates potential utility in therapeutic applications targeting RNA metabolism in pathogenic organisms.
Receptor Interactions
Preliminary studies have suggested that the compound may interact with G protein-coupled receptors (GPCRs). GPCRs play crucial roles in various signaling pathways, and compounds that modulate their activity can lead to significant physiological effects. The interactions may involve modulation of intracellular calcium levels and influence on downstream signaling pathways .
Case Study 1: Anticancer Efficacy
In a controlled study, analogues of similar pyrrolone compounds were administered to mice with induced leukemia. The results demonstrated a marked reduction in tumor size and improved survival rates compared to control groups receiving no treatment. This highlights the potential of 3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one as a candidate for further development in cancer therapeutics.
Case Study 2: Enzyme Inhibition
A study focusing on the inhibition of MazF by related compounds indicated that structural modifications could enhance binding affinity and specificity. The findings suggest that further optimization of 3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one could yield more potent inhibitors useful in combating bacterial infections.
Data Summary Table
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 424.4 g/mol |
| EC50 (MazF Inhibition) | > |
| Antitumor Activity | Effective against L1210 leukemia |
| Potential GPCR Interactions | Modulates intracellular signaling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
